molecular formula C20H18N2O4 B6152462 2-[(2-cyanoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid CAS No. 2219375-96-7

2-[(2-cyanoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid

Cat. No. B6152462
CAS RN: 2219375-96-7
M. Wt: 350.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(2-cyanoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid” is a complex organic molecule. It has a molecular weight of 341.36 . The molecule contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis .


Molecular Structure Analysis

The molecule consists of a fluorenyl group (a tricyclic aromatic system), a methoxy carbonyl group (which forms the basis of the Fmoc protecting group), an amino group, a cyanoethyl group, and an acetic acid group . The exact three-dimensional structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 602.6°C at 760 mmHg . More specific physical and chemical properties (such as solubility, density, etc.) are not available in the literature.

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. If it is used in peptide synthesis, the Fmoc group would serve as a protecting group for an amino acid or peptide, preventing unwanted side reactions during the synthesis process .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(2-cyanoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid involves the reaction of 9H-fluorene-9-carbonyl chloride with 2-aminoacetic acid, followed by the reaction of the resulting intermediate with 2-cyanoethyl-N,N-dimethylamine to form the final product.", "Starting Materials": [ "9H-fluorene-9-carbonyl chloride", "2-aminoacetic acid", "2-cyanoethyl-N,N-dimethylamine" ], "Reaction": [ "Step 1: 9H-fluorene-9-carbonyl chloride is reacted with 2-aminoacetic acid in the presence of a base such as triethylamine to form the intermediate 2-({[(9H-fluoren-9-yl)methoxy]carbonyl})aminoacetic acid.", "Step 2: The intermediate from step 1 is then reacted with 2-cyanoethyl-N,N-dimethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 2-[(2-cyanoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid." ] }

CAS RN

2219375-96-7

Product Name

2-[(2-cyanoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid

Molecular Formula

C20H18N2O4

Molecular Weight

350.4

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.